![molecular formula C18H31NO5 B15207992 7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid CAS No. 89248-92-0](/img/structure/B15207992.png)
7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl group, a hydroxypropyl chain, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclopentanone, hydroxypropyl bromide, and various catalysts to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The cyclopentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a carboxylic acid, while reduction of the oxo group can yield a hydroxyl group .
Applications De Recherche Scientifique
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and hydroxypropyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(3,3,3-Trifluoropropoxy)heptanoic acid
- 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-5-hydroxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoic acid
Uniqueness
Compared to similar compounds, 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
89248-92-0 |
|---|---|
Formule moléculaire |
C18H31NO5 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
7-[3-(3-cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H31NO5/c20-16(14-7-5-6-8-14)11-12-19-15(13-24-18(19)23)9-3-1-2-4-10-17(21)22/h14-16,20H,1-13H2,(H,21,22) |
Clé InChI |
AGXIDBAPGIUKBM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CCN2C(COC2=O)CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)
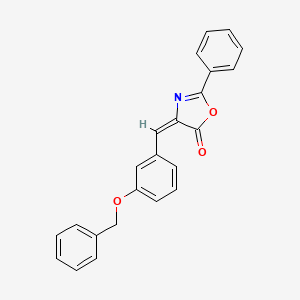
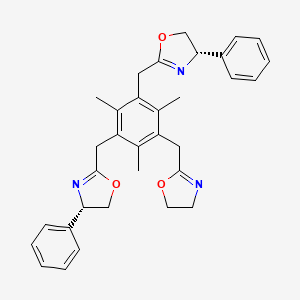


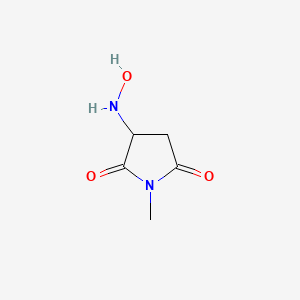
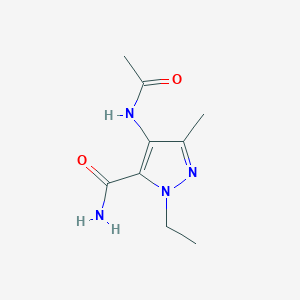

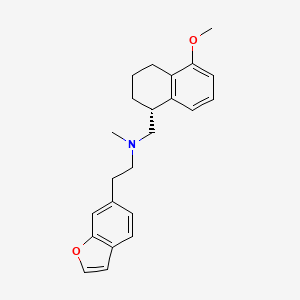

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
